3,3'-(4-Ethoxy-2,6-dimethyl-1,3-phenylene)dipropanoic acid
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Overview
Description
3,3’-(4-Ethoxy-2,6-dimethyl-1,3-phenylene)dipropanoic acid is an organic compound characterized by its unique structure, which includes an ethoxy group, two methyl groups, and a phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4-Ethoxy-2,6-dimethyl-1,3-phenylene)dipropanoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic precursor, followed by subsequent functional group transformations. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’-(4-Ethoxy-2,6-dimethyl-1,3-phenylene)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy and methyl groups influence the reactivity of the phenylene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3’-(4-Ethoxy-2,6-dimethyl-1,3-phenylene)dipropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3’-(4-Ethoxy-2,6-dimethyl-1,3-phenylene)dipropanoic acid exerts its effects involves interactions with specific molecular targets. The ethoxy and methyl groups can influence the compound’s binding affinity and reactivity with enzymes or receptors. The phenylene core plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3,3’-(4-Methoxy-2,6-dimethyl-1,3-phenylene)dipropanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3,3’-(4-Ethoxy-2,6-dimethyl-1,3-phenylene)dibutanoic acid: Similar structure but with butanoic acid groups instead of propanoic acid groups.
Uniqueness
3,3’-(4-Ethoxy-2,6-dimethyl-1,3-phenylene)dipropanoic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall chemical properties. The combination of ethoxy and methyl groups on the phenylene core provides distinct steric and electronic effects that differentiate it from similar compounds.
Properties
CAS No. |
61808-22-8 |
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Molecular Formula |
C16H22O5 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
3-[3-(2-carboxyethyl)-4-ethoxy-2,6-dimethylphenyl]propanoic acid |
InChI |
InChI=1S/C16H22O5/c1-4-21-14-9-10(2)12(5-7-15(17)18)11(3)13(14)6-8-16(19)20/h9H,4-8H2,1-3H3,(H,17,18)(H,19,20) |
InChI Key |
QASNTDWKQKWDIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C)CCC(=O)O)C)CCC(=O)O |
Origin of Product |
United States |
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